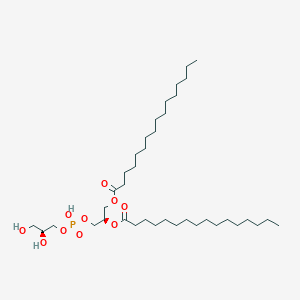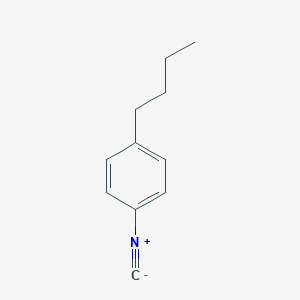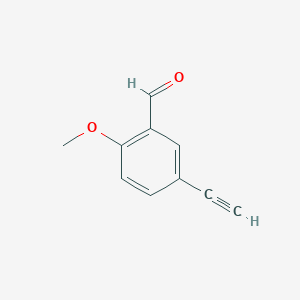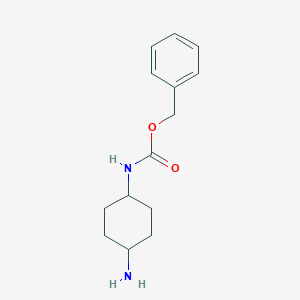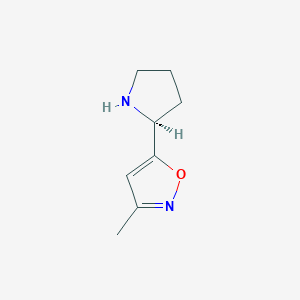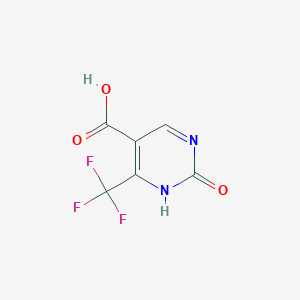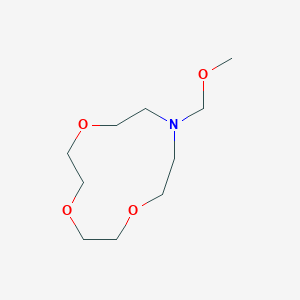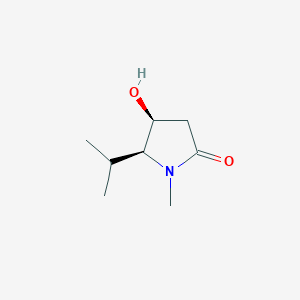
(4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one, also known as L-HPG, is a chiral pyrrolidinone derivative that has been extensively studied for its potential applications in medicinal chemistry. It is a key intermediate in the synthesis of several biologically active compounds, including antiviral and anticancer agents.
Wirkmechanismus
The mechanism of action of (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of certain biologically active compounds. (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in inflammation and pain.
Biochemische Und Physiologische Effekte
(4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as neuroprotective effects. (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one has also been shown to have antioxidant and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one in lab experiments is its high purity and stability. (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one is also readily available and relatively inexpensive. However, one limitation of using (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one. One area of research could be the development of new and more efficient synthesis methods for (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one. Another area of research could be the investigation of the potential applications of (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to investigate the mechanism of action of (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one and its potential applications in the treatment of cancer and other diseases.
Synthesemethoden
(4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one can be synthesized via several methods, including asymmetric synthesis and resolution of racemic mixtures. One of the most common methods for synthesizing (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one is the asymmetric synthesis using L-proline as a chiral auxiliary. This method involves the reaction of L-proline with isobutyraldehyde to form a diastereomeric mixture of pyrrolidinone derivatives. The mixture is then separated by chromatography to obtain pure (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one.
Wissenschaftliche Forschungsanwendungen
(4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been used as a key intermediate in the synthesis of several biologically active compounds, including antiviral and anticancer agents. (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
150884-79-0 |
|---|---|
Produktname |
(4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one |
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(4S,5S)-4-hydroxy-1-methyl-5-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-5(2)8-6(10)4-7(11)9(8)3/h5-6,8,10H,4H2,1-3H3/t6-,8-/m0/s1 |
InChI-Schlüssel |
WHZFVKNRALMQML-XPUUQOCRSA-N |
Isomerische SMILES |
CC(C)[C@H]1[C@H](CC(=O)N1C)O |
SMILES |
CC(C)C1C(CC(=O)N1C)O |
Kanonische SMILES |
CC(C)C1C(CC(=O)N1C)O |
Synonyme |
2-Pyrrolidinone,4-hydroxy-1-methyl-5-(1-methylethyl)-,(4S-cis)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



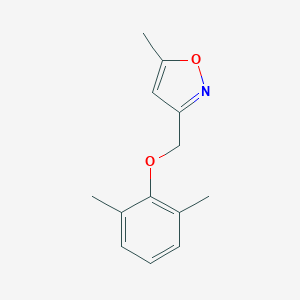
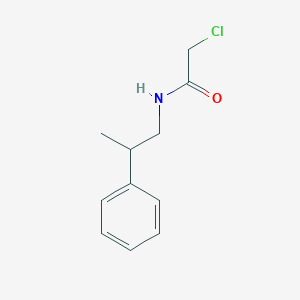
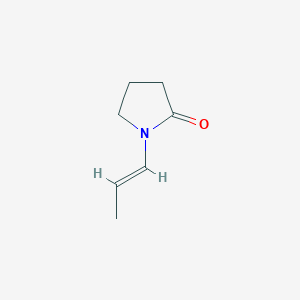
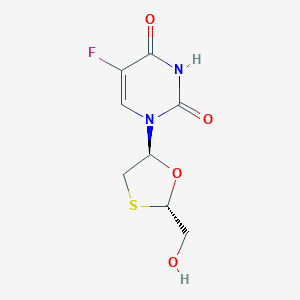
![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)
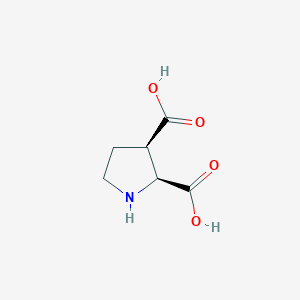
![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)
